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Compound of Interest

Compound Name: 2-(Methylamino)pyridine

Cat. No.: B147262

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methylamino)pyridine (CAS No. 4597-87-9). It is intended for researchers, scientists, and
professionals in drug development, offering detailed information on its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document
includes tabulated spectral data, detailed experimental protocols, and a workflow visualization
to aid in the structural elucidation and characterization of this compound.

Introduction

2-(Methylamino)pyridine is a substituted pyridine derivative with applications in organic
synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is
essential for its identification, purity assessment, and the prediction of its chemical behavior.
This guide presents an in-depth analysis of its *H NMR, 3C NMR, IR, and MS data.

Spectroscopic Data

The following sections summarize the key quantitative data obtained from the spectroscopic
analysis of 2-(Methylamino)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. Due to the limited availability of public experimental NMR data for 2-
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(Methylamino)pyridine, the following chemical shifts are estimated based on the analysis of
structurally similar compounds and known substituent effects on the pyridine ring.

Table 1: Estimated *H NMR Spectral Data for 2-(Methylamino)pyridine

Chemical Shift ()

Multiplicity Number of Protons  Assignment
(ppm)
~8.0-8.2 d 1H H-6 (Pyridine)
~7.3-7.5 t 1H H-4 (Pyridine)
~6.5-6.7 d 1H H-5 (Pyridine)
~6.4-6.6 t 1H H-3 (Pyridine)
~4.5-5.5 brs 1H N-H
~2.9 S 3H -CHs

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)

Table 2: Estimated 3C NMR Spectral Data for 2-(Methylamino)pyridine

Chemical Shift (8) (ppm) Assighment
~158-160 C-2 (Pyridine)
~147-149 C-6 (Pyridine)
~137-139 C-4 (Pyridine)
~112-114 C-5 (Pyridine)
~105-107 C-3 (Pyridine)
~29-31 -CHs

Solvent: CDCIs, Reference: CDClIz (0 77.16 ppm)

Infrared (IR) Spectroscopy
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The FT-IR spectrum of 2-(Methylamino)pyridine has been characterized, and the vibrational

assignments are detailed below.[1]

Table 3: FT-IR Spectral Data for 2-(Methylamino)pyridine

Wavenumber (cm~?) Intensity Assignment
~3430 Strong N-H Stretching
~3050 Medium Aromatic C-H Stretching
) Aliphatic C-H Stretching
~2940 Medium ]
(asymmetric)
) Aliphatic C-H Stretching
~2850 Medium )
(symmetric)
C=C and C=N Stretching
~1610 Strong o )
(Pyridine ring)
~1570 Strong N-H Bending
~1470 Strong CHs Asymmetric Bending
~1430 Strong C-N Stretching
C-H Out-of-plane Bending
~770 Strong

(Pyridine ring)

Mass Spectrometry (MS)

While experimental mass spectra for 2-(Methylamino)pyridine are not readily available, the

expected fragmentation pattern can be predicted based on its structure. The molecular weight

of 2-(Methylamino)pyridine is 108.14 g/mol .

Table 4: Expected Mass Spectrometry Data for 2-(Methylamino)pyridine
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m/z Value Interpretation

108 Molecular ion [M]*

107 [M-H]*, loss of a hydrogen radical

93 [M-CHs]*, loss of a methyl radical

80 Loss of HCN from the pyridine ring
fragmentation

79 Pyridinium cation fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

1H and 13C NMR Sample Preparation and Acquisition:

e Sample Preparation: Dissolve 5-10 mg of 2-(Methylamino)pyridine in approximately 0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a clean NMR tube.

o Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00
ppm).

« Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

* 1H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient
number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Obtain the carbon spectrum with proton decoupling. A larger number of
scans will be necessary due to the low natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.
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Infrared (IR) Spectroscopy

FT-IR Sample Preparation and Acquisition (KBr Pellet Method):

Sample Preparation: Grind 1-2 mg of 2-(Methylamino)pyridine with approximately 100-200
mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until
a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent pellet.

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer,
typically in the range of 4000-400 cm~1.

Background Correction: Perform a background scan with an empty sample holder and
subtract it from the sample spectrum.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) Protocol:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or by using a gas chromatograph (GC-MS) for sample introduction.

lonization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to
induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(Methylamino)pyridine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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